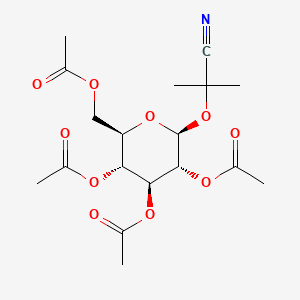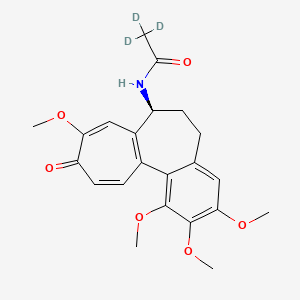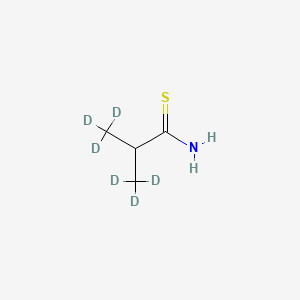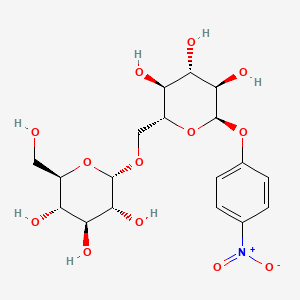
9'-Desmethyl Granisetron (Granisetron Impurity C)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9’-Desmethyl Granisetron, also known as Granisetron Impurity C, is an impurity in the synthesis of Granisetron Hydrochloride . It has a molecular formula of C17H22N4O and a molecular weight of 298.38 . The chemical name for 9’-Desmethyl Granisetron is N-[(1R,3r,5S)-9-Azabicyclo[3.3.1]non-3-yl]-1-methyl-1H-indazole-3-carboxamide .
Molecular Structure Analysis
The molecular structure of 9’-Desmethyl Granisetron is represented by the formula C17H22N4O . The structure includes a bicyclic nonane ring attached to an indazole ring via a nitrogen atom .Wissenschaftliche Forschungsanwendungen
N−(9−azabicyclo[3.3.1]nonan−3−yl)−1−methylindazole−3−carboxamide N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide N−(9−azabicyclo[3.3.1]nonan−3−yl)−1−methylindazole−3−carboxamide
, focusing on six unique applications. Each application is detailed in its own section with a clear and descriptive heading.Management of Chemotherapy-Induced Nausea and Vomiting (CINV)
Granisetron is a well-known 5-HT3 receptor antagonist used in the management of nausea and vomiting caused by cytotoxic chemotherapy . As an impurity of Granisetron, 9’-Desmethyl Granisetron may have similar properties and could potentially be used in research to develop new analogs or formulations that might offer better efficacy or reduced side effects.
Postoperative Nausea and Vomiting (PONV) Control
In surgical settings, controlling postoperative nausea and vomiting is crucial for patient recovery. Research into 9’-Desmethyl Granisetron could lead to the development of new therapeutic agents that help manage these symptoms more effectively, especially in patients who are refractory to current treatments .
Radiopharmaceuticals for PET Imaging
Compounds related to 9’-Desmethyl Granisetron have been studied as potential PET imaging agents. For instance, analogs of this compound have been synthesized and evaluated for their ability to bind to σ2 receptors, which are implicated in tumor cell proliferation . This research could lead to the development of new diagnostic tools for cancer.
Chemosensitization in Cancer Therapy
Research has indicated that certain analogs of 9’-Desmethyl Granisetron can enhance the cytotoxic effects of chemotherapy drugs like doxorubicin . This suggests that the compound could be used to increase the efficacy of chemotherapeutic agents, potentially leading to better outcomes in cancer treatment.
Development of Sustained Release Formulations
The short half-life of Granisetron necessitates multiple dosages throughout the day. Research into 9’-Desmethyl Granisetron could contribute to the creation of sustained-release formulations, improving patient compliance and reducing the frequency of dosing .
Exploration of Antiemetic Efficacy in Special Patient Populations
Granisetron has been shown to be effective in special populations, such as patients with hepatic or renal impairment and children . Investigating the applications of 9’-Desmethyl Granisetron in these groups could provide insights into more tailored and effective antiemetic treatments.
Eigenschaften
IUPAC Name |
N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGVTDRZHFWDBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661898 |
Source


|
| Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
160177-67-3 |
Source


|
| Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Carboxylic A](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)

![N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amine, Hydrochloride Salt](/img/no-structure.png)
![4-(Chloromethyl)-2-[isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl Hydrochloride Salt](/img/structure/B562127.png)

